(2-Pyrrolidinylmethoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Pyrrolidinylmethoxy)acetic acid is a chemical compound related to various pyrrole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. While the specific compound "(2-Pyrrolidinylmethoxy)acetic acid" is not directly mentioned in the provided papers, the research on related pyrrole and pyrrolidine derivatives offers insights into the chemistry of such compounds.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored through various methods. For instance, the catalytic enantioselective functionalization of 2-pyrrolyl acetic acid using isothiourea catalysis has been reported, leading to stereodefined diesters and diamides, which are precursors to dihydroindolizinones . Another study describes the one-pot synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters through the reaction of lithiated propargylamines with isothiocyanates, followed by treatment with alkyl 2-bromoacetates . Additionally, a radical synthesis approach for pyrrol-2-acetic acids has been developed, involving I-transfer radical addition of iodoacetic acids to pyrrole .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing nitrogen. The structural studies of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, have been conducted using NMR spectral and X-ray data to understand their conformations in solution and crystal form . Similarly, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid has been determined, revealing intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives includes various transformations. For example, the conversion of diethyl 2,2′-(2,5-pyrrolidinediylidene)bisacetate into its tautomer, diethyl pyrrole-2,5-diacetate, has been achieved by acid catalysis . The intermolecular [2+2]-photocycloaddition has been employed as a key step in the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents on the pyrrole ring can significantly affect properties such as solubility, boiling point, and reactivity. For instance, the synthesis of 2-aryl(pyrrolidin-4-yl)acetic acids has been carried out, and their biological activities as agonists of S1P receptors have been evaluated, indicating the importance of the pyrrolidine ring in biological activity . The tautomeric forms of pyrroles have also been studied, showing the influence of hydrogen bonding on their structures .

Applications De Recherche Scientifique

Construction and Synthesis of Derivatives

- A study described the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, emphasizing the utility of these compounds in synthesizing complex molecules through intermolecular [2+2]-photocycloaddition and fragmentation reactions (Petz et al., 2019).

Redox Reactions and Catalysis

- Research highlighted the use of acetic acid in promoting redox-neutral α-amidation and N-alkylation reactions, demonstrating its role in facilitating Ugi reactions and highlighting its catalytic capabilities in organic synthesis (Zhu & Seidel, 2016).

Environmental and Material Science Applications

- A study on the aqueous OH radical oxidation of acetic acid and methylglyoxal provided insights into secondary organic aerosol (SOA) formation from acetic acid, highlighting its environmental impact and the mechanisms underlying SOA formation (Tan et al., 2012).

Quantum Chemical Investigations

- Investigations into the molecular properties of substituted pyrrolidinones, including derivatives of (2-Pyrrolidinylmethoxy)acetic acid, were conducted using DFT and quantum-chemical calculations to explore their electronic properties and potential applications in material science (Bouklah et al., 2012).

Pyrolysis and Energy

- The hydrodeoxygenation of acetic acid in a microreactor was studied as a model for pyrolysis oil, exploring the conversion of acetic acid under various conditions and its implications for biofuel production (Joshi & Lawal, 2012).

Biotechnology and Biochemical Applications

- The structure and mode of action of alcohol dehydrogenase from acetic acid bacteria were reviewed, providing insights into its applications in biotechnology for the production of valuable chemicals and in bioelectrocatalysis (Yakushi & Matsushita, 2010).

Propriétés

IUPAC Name |

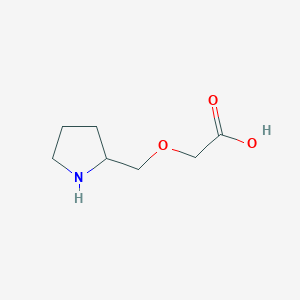

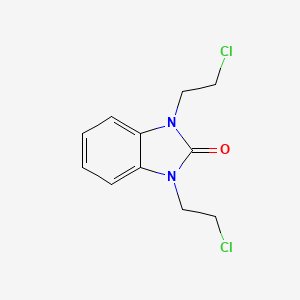

2-(pyrrolidin-2-ylmethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)5-11-4-6-2-1-3-8-6/h6,8H,1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWHMSPACVTMTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Pyrrolidinylmethoxy)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)